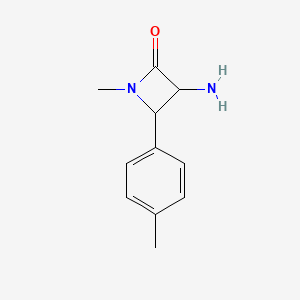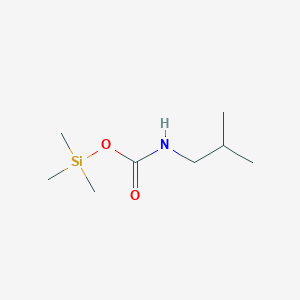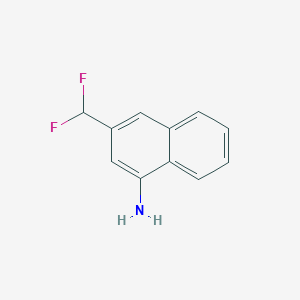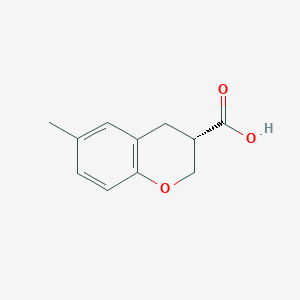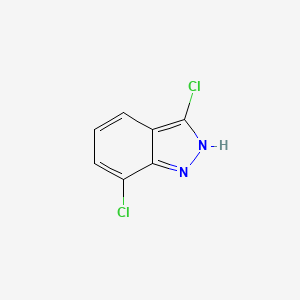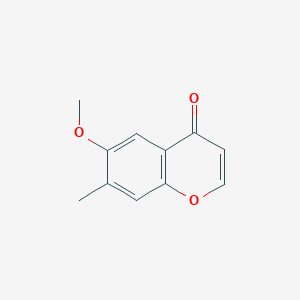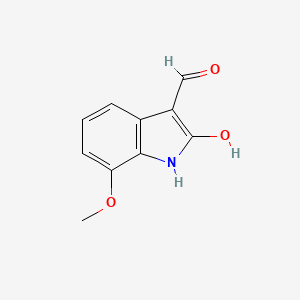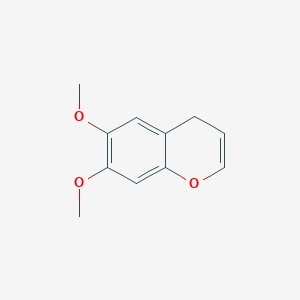
6,7-dimethoxy-4H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4H-chromene is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring The 6,7-dimethoxy substitution refers to the presence of methoxy groups (-OCH₃) at the 6th and 7th positions of the chromene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4H-chromene can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxybenzyl alcohols with dicarbonyl compounds in the presence of acid catalysts. For instance, the reaction of ortho-hydroxybenzyl alcohol with ethyl acetoacetate in the presence of p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxy-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Applications De Recherche Scientifique
6,7-Dimethoxy-4H-chromene has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-4H-chromene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
- 5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene
Comparison: 6,7-Dimethoxy-4H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it suitable for specific applications where other chromenes may not be as effective.
Propriétés
Numéro CAS |
162051-25-4 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6,7-dimethoxy-4H-chromene |
InChI |
InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3,5-7H,4H2,1-2H3 |
Clé InChI |
WITPYIVBOXNALK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC=CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
